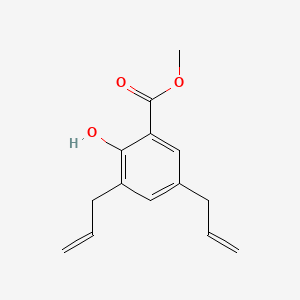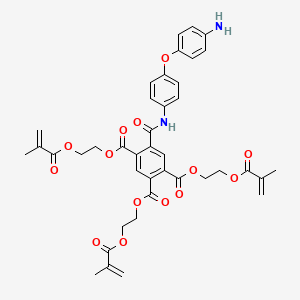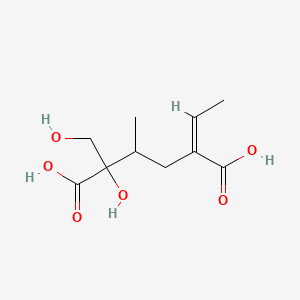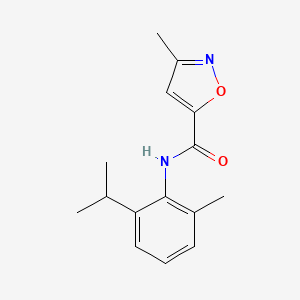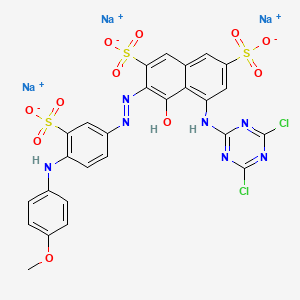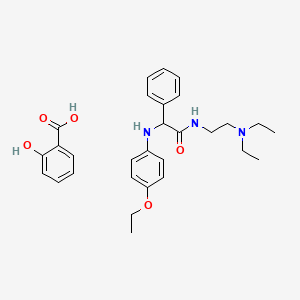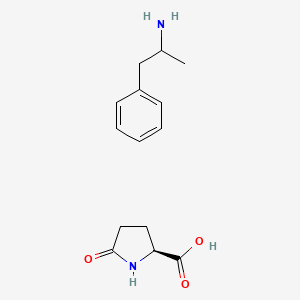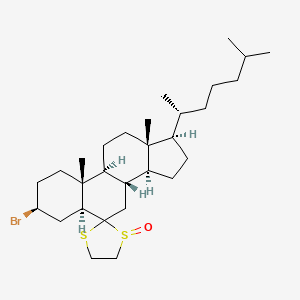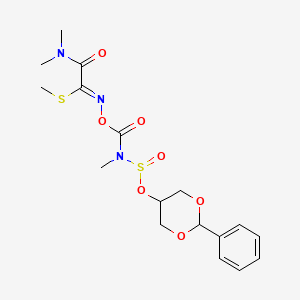
Ethanimidothioic acid, 2-(dimethylamino)-N-(((methyl(((2-phenyl-1,3-dioxan-5-yl)oxy)sulfinyl)amino)carbonyl)oxy)-2-oxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanimidothioic acid, 2-(dimethylamino)-N-(((methyl(((2-phenyl-1,3-dioxan-5-yl)oxy)sulfinyl)amino)carbonyl)oxy)-2-oxo-, methyl ester is a complex organic compound with a unique structure that includes multiple functional groups such as esters, amides, and sulfinyl groups
Méthodes De Préparation
The synthesis of Ethanimidothioic acid, 2-(dimethylamino)-N-(((methyl(((2-phenyl-1,3-dioxan-5-yl)oxy)sulfinyl)amino)carbonyl)oxy)-2-oxo-, methyl ester typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a thiol group.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethanimidothioic acid, 2-(dimethylamino)-N-(((methyl(((2-phenyl-1,3-dioxan-5-yl)oxy)sulfinyl)amino)carbonyl)oxy)-2-oxo-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of chemical bonds and interactions, which can modulate the activity of its targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar compounds to Ethanimidothioic acid, 2-(dimethylamino)-N-(((methyl(((2-phenyl-1,3-dioxan-5-yl)oxy)sulfinyl)amino)carbonyl)oxy)-2-oxo-, methyl ester include other esters and amides with sulfinyl groups. These compounds may share similar chemical properties and reactivity but differ in their specific applications and effectiveness. The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties.
Propriétés
Numéro CAS |
84603-47-4 |
|---|---|
Formule moléculaire |
C17H23N3O7S2 |
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
methyl (1Z)-2-(dimethylamino)-N-[methyl-[(2-phenyl-1,3-dioxan-5-yl)oxysulfinyl]carbamoyl]oxy-2-oxoethanimidothioate |
InChI |
InChI=1S/C17H23N3O7S2/c1-19(2)15(21)14(28-4)18-26-17(22)20(3)29(23)27-13-10-24-16(25-11-13)12-8-6-5-7-9-12/h5-9,13,16H,10-11H2,1-4H3/b18-14- |
Clé InChI |
NTMTXYMBGRVZPQ-JXAWBTAJSA-N |
SMILES isomérique |
CN(C)C(=O)/C(=N/OC(=O)N(C)S(=O)OC1COC(OC1)C2=CC=CC=C2)/SC |
SMILES canonique |
CN(C)C(=O)C(=NOC(=O)N(C)S(=O)OC1COC(OC1)C2=CC=CC=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




